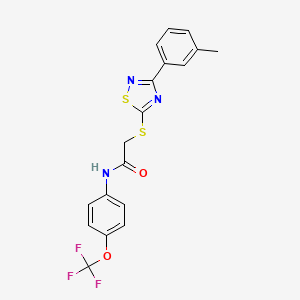

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound includes:

- A thiadiazole ring , which is known for its pharmacological significance.

- An m-tolyl group , enhancing lipophilicity and biological interactions.

- A trifluoromethoxy phenyl group , which may influence its reactivity and interaction with biological targets.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃ClF₃N₃OS₂ |

| Molecular Weight | 443.9 g/mol |

| CAS Number | 864918-05-8 |

Anticancer Properties

Thiadiazole derivatives, including the compound , have shown significant anticancer activities through various mechanisms:

- Cell Cycle Arrest and Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells by activating caspases, particularly procaspase-3 to caspase-3, leading to programmed cell death. For instance, studies have demonstrated that certain thiadiazole derivatives activate procaspase-3 in cancer cell lines, resulting in a marked increase in apoptosis rates .

- Inhibition of Tumor Growth : In vivo studies have illustrated that compounds similar to this compound can significantly reduce tumor size in mouse models. The mechanism often involves the modulation of multiple signaling pathways associated with cell survival and proliferation .

- Selectivity Against Cancer Cells : The selectivity of these compounds for cancer cells over normal cells has been a focal point in research. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring and substituents can enhance selectivity and potency against specific cancer types .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

- Antidiabetic Effects : Some studies suggest that thiadiazole derivatives can influence glucose metabolism, potentially offering therapeutic benefits in diabetes management.

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of carbonic anhydrases (hCA I and hCA II), showing better activity than standard drugs like acetazolamide. This suggests potential applications in conditions where modulation of acid-base balance is crucial .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiadiazole derivatives against breast cancer cell lines (e.g., MCF-7), the compound exhibited IC₅₀ values indicating potent cytotoxicity. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

A comparative analysis of enzyme inhibition showed that the compound outperformed traditional inhibitors against hCA I and hCA II. This finding supports its potential role in treating conditions like glaucoma or edema where carbonic anhydrase plays a significant role .

Applications De Recherche Scientifique

Structural Overview

This compound features:

- A thiadiazole ring , which is known for various biological activities.

- An acetamide group , enhancing its pharmacological properties.

- A trifluoromethoxy substituent, which can increase lipophilicity and influence biological interactions.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide have been tested against various cancer cell lines:

- Cytotoxicity Testing : In studies involving derivatives of 1,3,4-thiadiazole, compounds showed varying degrees of cytotoxicity against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds were assessed using the MTT assay method, revealing their potential as anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The presence of the thiadiazole moiety contributes to the compound's ability to inhibit bacterial growth. Studies have shown that modifications in the substituents can enhance or diminish this activity, indicating a structure-activity relationship that is crucial for developing effective antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Amidation Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the acetamide bond under mild conditions.

- Biocatalytic Approaches : Recent advancements have introduced biocatalytic methods that utilize enzymes to promote the synthesis of thiadiazole derivatives efficiently . This method allows for milder reaction conditions and higher yields.

Study on Anticancer Activity

A comprehensive study evaluated a series of 1,3,4-thiadiazole derivatives against several cancer cell lines. The findings indicated that specific structural modifications significantly influenced cytotoxic activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Synthesis of Thiadiazole Derivatives

Another research focused on synthesizing novel thiadiazole derivatives through a biocatalytic strategy involving Myceliophthora thermophila laccase. The study demonstrated that this method could yield various derivatives with promising biological activities while maintaining environmental sustainability .

Propriétés

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-11-3-2-4-12(9-11)16-23-17(28-24-16)27-10-15(25)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNMDVBDHFCVKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.